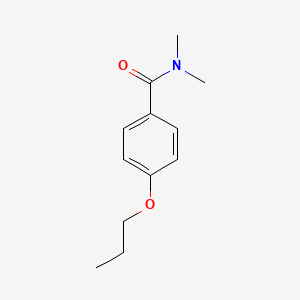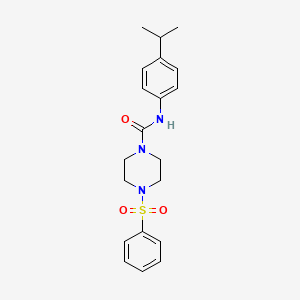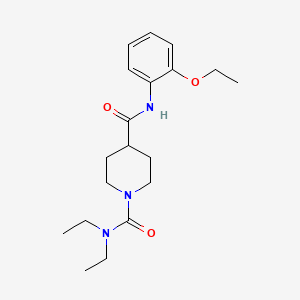![molecular formula C22H18Cl2N4O3 B5326478 8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline, also known as DNQX, is a chemical compound that belongs to the class of quinolines. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DNQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
Mechanism of Action
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline acts as a competitive antagonist of the AMPA receptors, which are ion channels that mediate the fast excitatory neurotransmission in the central nervous system. By binding to the receptor site, this compound prevents the binding of glutamate, the endogenous ligand, and blocks the influx of calcium ions into the postsynaptic neuron. This leads to a decrease in the excitatory postsynaptic potential and a reduction in the synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental models. It has been reported to reduce the excitotoxicity and oxidative stress induced by glutamate in neuronal cultures and animal models. This compound has also been shown to improve the cognitive function and memory impairment in animal models of Alzheimer's disease and traumatic brain injury. However, this compound has been reported to have a toxic effect on some neuronal populations and to induce seizures in some animal models.
Advantages and Limitations for Lab Experiments
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline has several advantages for scientific research, including its high potency and selectivity for AMPA receptors, its availability as a commercial product, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its potential toxicity and side effects, its limited solubility in water, and its short half-life in vivo.
Future Directions
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline has been a valuable tool in the study of glutamate receptors and their role in various physiological and pathological conditions. However, there are still many unanswered questions and future directions for research. Some of the possible future directions include:
1. Investigation of the role of AMPA receptors in synaptic plasticity and learning and memory.
2. Development of more potent and selective AMPA receptor antagonists for therapeutic applications.
3. Study of the effects of this compound on other neurotransmitter systems and their interactions with glutamate receptors.
4. Investigation of the mechanisms underlying the toxicity and side effects of this compound and the development of safer alternatives.
5. Evaluation of the therapeutic potential of this compound and other AMPA receptor antagonists in the treatment of neurodegenerative diseases and psychiatric disorders.
In conclusion, this compound is a potent and selective antagonist of the AMPA receptors that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has been a valuable tool in the study of glutamate receptors, and further research is needed to fully understand its therapeutic potential and limitations.
Synthesis Methods
The synthesis of 8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline involves the condensation of 2,4-dichlorobenzaldehyde with piperazine and subsequent reaction with 5-nitroanthranilic acid. The final product is obtained by cyclization of the intermediate compound with acetic anhydride. The purity and yield of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to block the excitatory neurotransmission mediated by AMPA receptors, which are involved in synaptic plasticity, learning, and memory. This compound has been used to investigate the mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, as well as psychiatric disorders, such as depression and anxiety.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O3/c23-16-5-3-15(18(24)14-16)4-8-21(29)27-12-10-26(11-13-27)20-7-6-19(28(30)31)17-2-1-9-25-22(17)20/h1-9,14H,10-13H2/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCYOBUVMEIKX-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5326408.png)
![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5326416.png)
![2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide](/img/structure/B5326427.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326435.png)
![3-cyclopropyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5326454.png)
![5-[(3-hydroxypiperidin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5326461.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B5326463.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)


